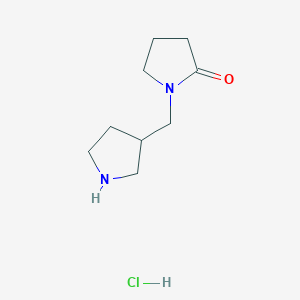

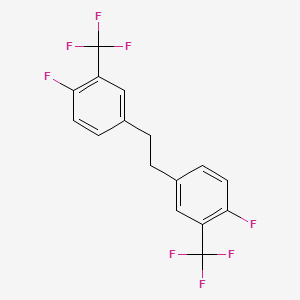

![molecular formula C11H15ClFNO B1383287 [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride CAS No. 1798730-81-0](/img/structure/B1383287.png)

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

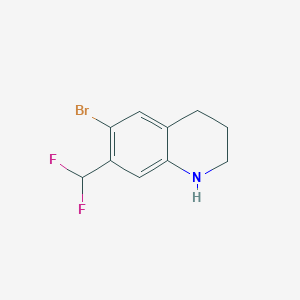

1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride (abbreviated as AMFPCM HCl) is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. AMFPCM HCl is synthesized from the reaction of 4-fluorophenylcyclopropylmethanol (4-FPCM) and hydrochloric acid. This compound has been used in a range of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a ligand for protein-protein interactions, and as a drug target for drug discovery.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activities

Compounds structurally related to [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride have been explored for their antitubercular properties. For instance, a study synthesized [4-(aryloxy)phenyl]cyclopropyl methanones, which were then reduced to respective methanols, showing promising minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv. One of the compounds demonstrated high efficacy in killing intracellular bacilli and was active against multiple drug-resistant strains (Bisht et al., 2010). Another study reported the efficient synthesis of phenyl cyclopropyl methanones, which displayed varying degrees of antitubercular activities, with some compounds showing activity against multi-drug-resistant strains (Dwivedi et al., 2005).

Antimalarial and Antidepressant Properties

A series of 4-alkylaminoaryl phenyl cyclopropyl methanones, similar in structure to [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride, were synthesized and evaluated for their antitubercular and antimalarial activities. Several of these compounds showed significant in vitro activities against both Mycobacterium tuberculosis and Plasmodium falciparum (Ajay et al., 2010). Another research synthesized 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, showing potential as antidepressants, with some derivatives being more active than known antidepressants like imipramine and desipramine (Bonnaud et al., 1987).

Chemical Synthesis and Optimization

The compound has been utilized in various chemical synthesis processes. For example, a study focused on the concise synthesis of enantiomerically pure compounds that are structurally related to [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride. This process involved cyclopropanation of an intermediate E-allylic alcohol (Altamore et al., 2013). Another study described a gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation, demonstrating advantages such as higher yields and better selectivity (Sun et al., 2014).

Molecular and Spectroscopic Studies

The compound and its derivatives have been the subject of various molecular and spectroscopic studies. A study conducted microwave spectroscopy and quantum chemical calculations on (1-fluorocyclopropyl)methanol, providing insights into its molecular structure and conformational preferences (Møllendal et al., 2004). Another research presented results on the fluorescence analysis of a compound structurally similar to [1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride, exploring its dual fluorescence properties (Matwijczuk et al., 2015).

Eigenschaften

IUPAC Name |

[1-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14;/h1-4,10,14H,5-7,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUBGWDYCYYRNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(CN)CO)C2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

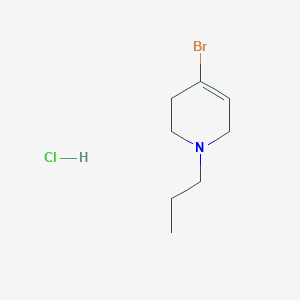

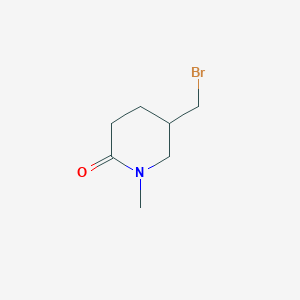

![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1383217.png)

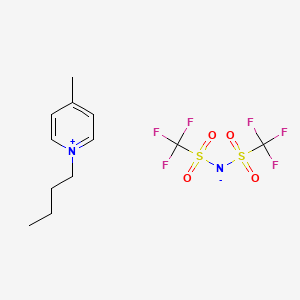

![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)

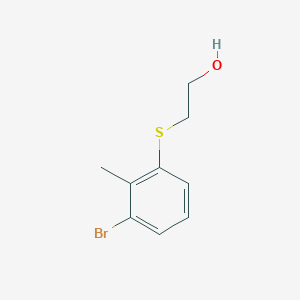

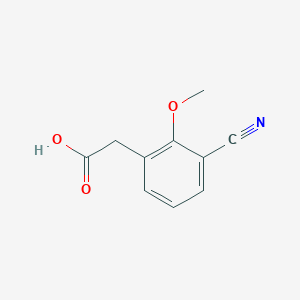

![(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383226.png)